molecular formula C15H19ClN4O5S B15104128 Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate

Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B15104128
M. Wt: 402.9 g/mol
InChI Key: COBGSZVEXQBJRQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonamide linkage to a 7-chloro-2,1,3-benzoxadiazole moiety. This heterocyclic scaffold is notable for its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution reactions and may confer unique interactions in biological systems . The compound is structurally related to a family of tert-butyl piperazine-1-carboxylate sulfonamides, which are widely explored in medicinal chemistry for kinase inhibition, proteolysis-targeting chimeras (PROTACs), and antibacterial agents .

Properties

Molecular Formula

C15H19ClN4O5S

Molecular Weight

402.9 g/mol

IUPAC Name

tert-butyl 4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H19ClN4O5S/c1-15(2,3)24-14(21)19-6-8-20(9-7-19)26(22,23)11-5-4-10(16)12-13(11)18-25-17-12/h4-5H,6-9H2,1-3H3

InChI Key

COBGSZVEXQBJRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=NON=C23)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring is synthesized through a series of reactions involving chlorination and sulfonation.

    Piperazine Ring Substitution: The piperazine ring is then introduced and substituted with the benzoxadiazole moiety under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is added to the piperazine ring, often using tert-butyl chloroformate as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the benzoxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group may also play a role in its activity by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Sulfonyl Substituents

The sulfonyl group in these derivatives is a critical determinant of physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Sulfonyl Substituent Key Features
Target: 7-Chloro-2,1,3-benzoxadiazol-4-yl Bicyclic heteroaromatic ring with Cl Electron-deficient, rigid structure; potential for π-π stacking and H-bonding.
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-Oxoindoline-5-yl Contains a hydrogen-bond-donating oxo group; used in Bruton’s tyrosine kinase inhibitors.
tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate Trifluoromethyl (CF₃) Strong electron-withdrawing group; enhances metabolic stability and lipophilicity.
tert-Butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate 4-Nitrophenyl Electron-deficient aryl group; reducible nitro group for further functionalization.
tert-Butyl 4-((4-methoxyanthraquinon-2-yl)sulfonyl)piperazine-1-carboxylate 4-Methoxyanthraquinone-2-yl Extended conjugated system; potential for intercalation or photoactivity.
tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate 3-Bromophenyl Halogen atom for cross-coupling reactions; bulky substituent for steric effects.

Key Observations :

  • Electron Effects: The 7-chloro-2,1,3-benzoxadiazole group in the target compound is more electron-deficient than monocyclic aryl groups (e.g., nitrophenyl or methoxyphenyl), which may increase electrophilicity and reactivity in nucleophilic aromatic substitution .
  • Biological Interactions : The oxindole derivative includes a hydrogen-bond-donating carbonyl group, critical for kinase inhibition, whereas the benzoxadiazole’s nitrogen-rich structure may engage in polar interactions with enzymes or DNA .
  • Synthetic Utility : The nitro group in allows reduction to an amine for further derivatization, while the bromophenyl group in offers a handle for Suzuki-Miyaura cross-coupling.

Physicochemical Properties

  • Solubility: The benzoxadiazole’s hydrophobicity may reduce aqueous solubility compared to polar groups (e.g., 4-aminophenyl in ).
  • Stability : Electron-withdrawing groups (e.g., CF₃ in or benzoxadiazole) enhance resistance to oxidative degradation.

Biological Activity

Tert-butyl 4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazine-1-carboxylate (CAS Number: 1010916-13-8) is a synthetic organic compound notable for its unique structural features, combining a piperazine ring with a tert-butyl group and a sulfonyl moiety linked to a chlorinated benzoxadiazole. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN4O5SC_{15}H_{19}ClN_{4}O_{5}S with a molecular weight of approximately 402.9 g/mol. Its structure can be described as follows:

Property Value
Molecular FormulaC₁₅H₁₉ClN₄O₅S
Molecular Weight402.9 g/mol
CAS Number1010916-13-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorinated benzoxadiazole component enhances the compound's electron-withdrawing properties, potentially increasing its affinity for biological targets.

Studies suggest that compounds with similar structures may modulate pathways associated with cancer and metabolic disorders. The sulfonamide group may also contribute to the compound's selectivity and potency as a pharmacological agent.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by interfering with signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Properties : It has shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to cell death.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Effects :
    • A study demonstrated that derivatives of benzoxadiazole exhibited significant cytotoxic effects on cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Screening :
    • Another investigation focused on the antibacterial efficacy of similar piperazine derivatives against drug-resistant strains, revealing potent activity comparable to established antibiotics.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylateChlorosulfonyl groupHigher reactivity; potential antibacterial
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylateAmino group substitutionDifferent biological activity profile
Tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylateAlkyne substituentUnique reactivity due to triple bond

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